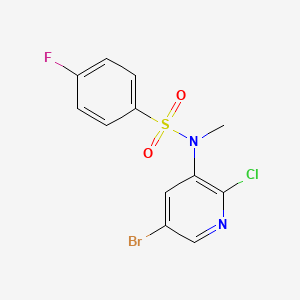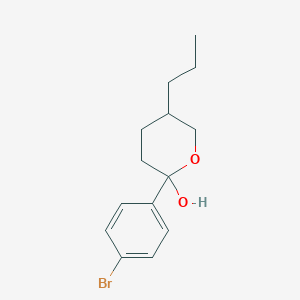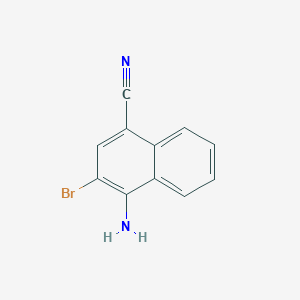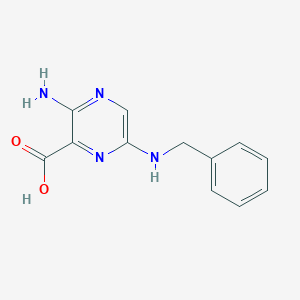
2-(4-Bromophenyl)-1,8-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-1,8-naphthyridine is an organic compound that belongs to the class of naphthyridines It is characterized by the presence of a bromophenyl group attached to the naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1,8-naphthyridine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. In this case, 4-bromophenylboronic acid is coupled with 1,8-naphthyridine-2-boronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale Suzuki-Miyaura coupling can be applied. This involves optimizing reaction conditions to maximize yield and minimize costs, such as using more efficient catalysts and recycling solvents.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-1,8-naphthyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The naphthyridine core can be oxidized or reduced, leading to different derivatives with potentially varied biological activities.
Coupling Reactions: Apart from Suzuki-Miyaura coupling, it can participate in other coupling reactions like Heck or Sonogashira couplings.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminophenyl-naphthyridine derivative, while oxidation can produce naphthyridine-N-oxide.
Scientific Research Applications
2-(4-Bromophenyl)-1,8-naphthyridine has been explored for various scientific research applications:
Medicinal Chemistry: It has potential as a scaffold for developing new drugs, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It can be used as a probe to study biological processes, given its ability to interact with biomolecules.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-1,8-naphthyridine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely but often include key proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)piperazin-1-yl derivatives: These compounds share the bromophenyl group and have shown promising biological activities.
Thiazole derivatives: Compounds like 4-(4-bromophenyl)thiazole have been studied for their antimicrobial and anticancer properties.
Uniqueness
2-(4-Bromophenyl)-1,8-naphthyridine is unique due to its naphthyridine core, which provides a distinct set of chemical properties and potential applications compared to other bromophenyl derivatives. Its ability to undergo various chemical reactions and its potential in diverse fields make it a compound of significant interest.
Properties
Molecular Formula |
C14H9BrN2 |
|---|---|
Molecular Weight |
285.14 g/mol |
IUPAC Name |
2-(4-bromophenyl)-1,8-naphthyridine |
InChI |
InChI=1S/C14H9BrN2/c15-12-6-3-10(4-7-12)13-8-5-11-2-1-9-16-14(11)17-13/h1-9H |
InChI Key |
FBRBUGVSEJYVDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(C=C2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


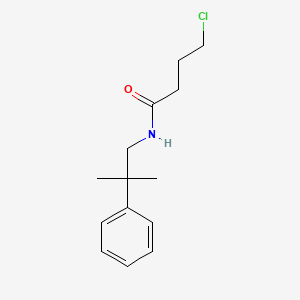



![2-[4-(Dibenzylamino)phenyl]acetic acid](/img/structure/B13876154.png)


